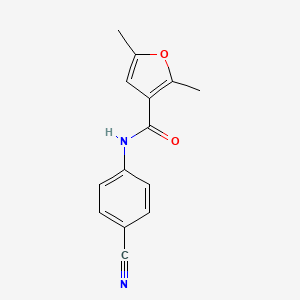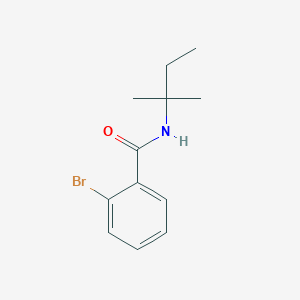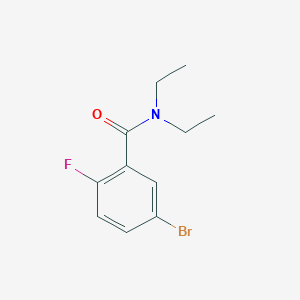
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in pre-clinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB pathway, Nrf2 pathway, and PI3K/Akt/mTOR pathway. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its broad range of therapeutic applications. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have low toxicity in pre-clinical studies.
One of the limitations of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in certain experimental settings. Additionally, the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide are not yet fully understood, which may limit its clinical translation.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of more soluble forms of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide that can be administered more easily in experimental settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in order to optimize its clinical translation. Finally, there is a need for more pre-clinical and clinical studies to explore the potential therapeutic applications of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in various diseases.
Métodos De Síntesis
The synthesis of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide involves the reaction of methyl 2,5-dimethylfuran-3-carboxylate with 4-cyanobenzenesulfonyl chloride in the presence of triethylamine to yield the intermediate methyl 2,5-dimethylfuran-3-carboxylate-4-cyanobenzenesulfonate. This intermediate is then reacted with imidazole to obtain N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(10(2)18-9)14(17)16-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLZUPNQCTZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)

![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)



